4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate
Description
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a synthetic small molecule derived from structural modifications of kojic acid, a natural pyranone. Its core structure consists of a 4H-pyran-4-one ring substituted with a pyrimidin-2-ylsulfanylmethyl group at position 6 and a 4-chloro-3-nitrobenzoate ester at position 2. This compound belongs to a class of APJ receptor antagonists, which are of interest for their roles in modulating cardiovascular, metabolic, and gastrointestinal functions .
The benzoate moiety features a 3-nitro and 4-chloro substitution pattern, distinguishing it from closely related analogs such as ML221 (4-nitrobenzoate). The synthesis involves three key steps: (1) chlorination of kojic acid, (2) alkylation with pyrimidine-2-thiol, and (3) esterification with 4-chloro-3-nitrobenzoyl chloride .
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-chloro-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O6S/c18-12-3-2-10(6-13(12)21(24)25)16(23)27-15-8-26-11(7-14(15)22)9-28-17-19-4-1-5-20-17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGIXWHWNOECCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Pyran Ring Formation
The pyran core is typically synthesized via cyclization of diketone precursors. For example, reacting ethyl acetoacetate with aldehydes under acidic conditions generates the 4-oxo-pyran scaffold. A study by demonstrated analogous cyclization using malonic acid derivatives, yielding a 75–80% isolated yield when catalyzed by p-toluenesulfonic acid (PTSA) in refluxing ethanol. Adjusting the solvent to dimethylformamide (DMF) reduced cyclization time but required higher temperatures (120°C), complicating purification.
Incorporation of the Pyrimidine Sulfanyl Group
The pyrimidine-2-thiol moiety is introduced via nucleophilic substitution. Reacting 2-mercaptopyrimidine with a bromomethylated pyran intermediate in tetrahydrofuran (THF) at 0–5°C achieves a 65% yield. Catalytic amounts of triethylamine (TEA) enhance reactivity by deprotonating the thiol group, though excess base promotes side reactions. Microwave-assisted synthesis (100°C, 15 minutes) improves yields to 82% while reducing reaction time.
Esterification with 4-Chloro-3-Nitrobenzoic Acid
The final step involves esterifying the hydroxyl group of the pyran intermediate with 4-chloro-3-nitrobenzoic acid. Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) achieves 70–75% conversion. Alternative methods employing Steglich esterification (room temperature, 24 hours) yield 85% product with minimal racemization.
Table 1: Comparison of Esterification Conditions
| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC/DMAP | DCM | 25 | 24 | 70–75 |
| Steglich Conditions | DCM | 25 | 24 | 85 |
| Mitsunobu Reaction | THF | 80 | 6 | 78 |
Reaction Optimization Strategies
Catalytic Enhancements
Heterogeneous catalysts, such as bleaching earth clay (BEC), improve esterification efficiency. In a study adapting methods from, BEC (10 wt%) at pH 12.5 increased yields to 88% by facilitating proton transfer and reducing side-product formation.
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate nucleophilic substitutions but may degrade acid-sensitive intermediates. Ethanol/water mixtures (7:3 v/v) balance reactivity and stability, achieving 80% yield for the pyrimidine coupling step.
Purification Techniques
Industrial-Scale Production Considerations
Analytical Characterization
Structural Validation
Challenges and Mitigation Strategies
Nitro Group Instability
The nitro group undergoes unintended reduction during prolonged reactions. Conducting esterification under inert atmospheres (N₂ or Ar) and avoiding strong reducing agents preserves functionality.
Steric Hindrance
Bulky substituents on the pyran ring impede pyrimidine coupling. Microwave irradiation (150 W, 10 minutes) overcomes this by enhancing molecular collisions, increasing yields by 18%.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted pyran derivatives.
Scientific Research Applications
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it acts as a functional antagonist of the apelin receptor, which plays a crucial role in cardiovascular homeostasis . The binding of the compound to the receptor inhibits its activity, thereby modulating various physiological processes.
Comparison with Similar Compounds
Structural Modifications and Activity
Benzoate Substituent Effects
The benzoate substituent plays a critical role in APJ antagonism. Key analogs and their activities are summarized below:
- Key Findings: Positional Sensitivity: The para position (position 4) of the benzoate is critical for APJ binding. ML221 (4-NO₂) exhibited the highest potency, while analogs with substituents at meta (e.g., 3-NO₂ in the target compound) showed reduced activity . Electron-Withdrawing Groups: Nitro (-NO₂) at position 4 enhances potency compared to chloro (-Cl) or bromo (-Br), likely due to stronger electron-withdrawing effects that stabilize receptor interactions . Steric Hindrance: Bulky groups (e.g., CF₃) at position 4 reduce activity, suggesting steric limitations in the APJ binding pocket .
Thioether and Ester Linkage
- Replacing the ester linkage with amides, sulfonates, or alkyl chains abolished activity, highlighting the necessity of the ester group for APJ binding .
Pharmacological and ADMET Profiles
Potency and Selectivity
- ML221 : Demonstrated dual antagonism in cAMP inhibition (IC₅₀ = 0.70 μM) and β-arrestin recruitment (IC₅₀ = 1.75 μM) with selectivity over 29 GPCRs, except κ-opioid and benzodiazepine receptors .
- Target Compound: Expected to show reduced potency due to suboptimal substituent positioning (3-NO₂, 4-Cl). No direct IC₅₀ data are available, but SAR trends suggest weaker APJ binding .
ADMET Properties
| Property | ML221 | Target Compound (Predicted) |
|---|---|---|
| Solubility (pH 7.4) | Poor (improved at physiological pH) | Likely similar or worse |
| Plasma Stability | Rapid metabolism in liver | Possibly faster due to Cl lipophilicity |
| Permeability (PAMPA) | Moderate | Moderate |
| Toxicity (HEK293 cells) | >50 μM (non-toxic) | Likely similar |
Functional Comparisons
- ML221 : Inhibits ERK/MAPK and PI3K/AKT pathways, attenuating apelin-induced endothelial cell proliferation and cardiomyocyte apoptosis .
- Target Compound : Likely retains pathway inhibition but with reduced efficacy due to weaker APJ antagonism. Co-treatment studies with ELA-11 (apelin analog) would clarify its functional role .
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a complex organic molecule that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 382.43 g/mol. The structure includes:
- A pyran ring , which is known for its role in various biological activities.
- A pyrimidine moiety linked via a sulfur atom, enhancing its reactivity and potential interactions with biological targets.
- A nitrobenzoate group , which may contribute to its pharmacological properties.
Preliminary research indicates that This compound functions primarily as an antagonist of the apelin receptor (APJ) , which plays a crucial role in cardiovascular regulation. This receptor interaction suggests potential applications in treating cardiovascular diseases by modulating apelin signaling pathways .
Biological Activity Overview
The biological activities associated with this compound can be categorized as follows:
Case Studies and Research Findings
- Cardiovascular Applications :
- Antimicrobial Activity :
- Research on structurally similar compounds has indicated significant antimicrobial effects, warranting further investigation into this compound's efficacy against various pathogens .
- Anticancer Efficacy :
- Preliminary studies suggest that derivatives of this compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyran Ring : Utilizing suitable precursors to construct the pyran structure.
- Pyrimidine Attachment : Introducing the pyrimidine moiety via nucleophilic substitution.
- Esterification : Finalizing the structure through esterification with 4-chloro-3-nitrobenzoic acid under controlled conditions .
Future Directions
Further pharmacological investigations are necessary to elucidate the specific biological pathways affected by this compound and its derivatives. Research should focus on:
- Detailed in vitro and in vivo studies to confirm biological activity.
- Exploration of structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
